An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This compound holds significant potential as a building block in the development of novel pharmaceuticals, particularly in the realms of anticancer and antimalarial research. This document outlines a proposed synthetic pathway based on the well-established Gould-Jacobs reaction, details the necessary experimental protocols, and discusses the analytical techniques essential for its characterization. While specific experimental data for this exact molecule is not widely published, this guide provides expected spectroscopic characteristics based on analogous compounds, offering a robust framework for its synthesis and identification.
Introduction: The Significance of the Quinoline Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for the design of new therapeutic agents. The title compound, Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, incorporates several key features: a 4-oxo-1,4-dihydroquinoline core, two chlorine atoms at positions 6 and 8, and a methyl carboxylate group at position 2. These features are anticipated to modulate the molecule's biological activity and provide a handle for further chemical modifications.
Proposed Synthesis: The Gould-Jacobs Reaction Pathway
The most logical and established method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[3] This versatile reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.
The proposed synthesis of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate would commence with the reaction of 2,4-dichloroaniline with dimethyl acetylenedicarboxylate (DMAD). This initial step forms an enamine intermediate, which then undergoes a thermally induced intramolecular cyclization to yield the desired quinoline core.
Caption: Proposed Gould-Jacobs reaction pathway for the synthesis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from established procedures for similar quinoline syntheses and should be optimized for the specific substrates.
Step 1: Synthesis of the Enamine Intermediate
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dichloroaniline (1.0 eq) and dimethyl acetylenedicarboxylate (1.1 eq).
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The reaction can be performed neat or in a suitable high-boiling solvent such as diphenyl ether.
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Heat the mixture at 100-120 °C for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature. The enamine intermediate may crystallize upon cooling or can be used directly in the next step.
Step 2: Thermal Cyclization to Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Heat the crude enamine intermediate in a high-boiling solvent (e.g., diphenyl ether) to 240-260 °C.
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Maintain this temperature for 1-2 hours to facilitate the intramolecular cyclization.
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Monitor the disappearance of the enamine intermediate by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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The product is expected to precipitate from the solvent.
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Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
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Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Characterization of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₇Cl₂NO₃[4][5] |
| Molecular Weight | 272.08 g/mol [4][5] |
| Appearance | White to off-white solid |
| Melting Point | >250 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
Spectroscopic Analysis
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, the N-H proton, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carbonyl groups.
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Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
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~12.0-13.0 (s, 1H): N-H proton of the dihydroquinoline ring.
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~8.0-8.2 (d, 1H): Aromatic proton at C5 or C7.
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~7.7-7.9 (d, 1H): Aromatic proton at C5 or C7.
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~7.5 (s, 1H): Vinyl proton at C3.
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~3.9 (s, 3H): Methyl ester (COOCH₃) protons.
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2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
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~175-180: C4 (C=O).
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~165: C2-COO (ester carbonyl).
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~140-150: Quaternary carbons of the quinoline ring (C8a, C4a).
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~120-135: Aromatic and vinyl carbons (C5, C6, C7, C8, C3).
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~110-120: C2.
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~53: Methyl ester carbon (-OCH₃).
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3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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Expected Characteristic Peaks (cm⁻¹):
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3200-3400 (br): N-H stretching vibration.
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~1730-1750: C=O stretching of the methyl ester.
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~1650-1670: C=O stretching of the 4-oxo group.
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~1600, 1550, 1480: C=C stretching vibrations of the aromatic and quinoline rings.
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~800-900: C-Cl stretching vibrations.
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4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Expected m/z:
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[M+H]⁺: 272.9824 (calculated for C₁₁H₈Cl₂NO₃)
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The isotopic pattern characteristic of two chlorine atoms should be observed.
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Potential Applications and Future Directions
Given the established biological activities of the quinoline scaffold, Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate represents a valuable starting point for the development of new therapeutic agents. The dichloro substitution pattern, in particular, has been associated with potent anticancer and antimalarial activities in related quinoline derivatives.[6] The methyl ester at the 2-position provides a convenient handle for further synthetic modifications, such as amidation to generate a library of carboxamide derivatives, which have also shown promising biological profiles.[4]
Future research should focus on the optimization of the proposed synthesis and the thorough characterization of the title compound to confirm its structure and purity. Subsequently, the biological evaluation of this molecule and its derivatives against a panel of cancer cell lines and malarial parasites would be a logical next step to explore its therapeutic potential.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. By leveraging the robust Gould-Jacobs reaction, a plausible and efficient synthetic route is proposed. The detailed discussion of characterization techniques and expected analytical data will aid researchers in the unambiguous identification of this promising molecule. The strategic design of this compound, incorporating key pharmacophoric elements, positions it as a valuable building block for the discovery of novel quinoline-based therapeutics.
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